

AG1024: A Technical Guide to its Mechanism of Action on IGF-1R

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Compound of Interest

Compound Name: AG1024

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Abstract

This technical guide provides a comprehensive overview of the mechanism of action of **AG1024**, a tyrphostin derivative, on the Insulin-like Growth Factor-1 Receptor (IGF-1R). **AG1024** is a selective, reversible, and competitive inhibitor of the IGF-1R tyrosine kinase, playing a crucial role in modulating cellular signaling pathways implicated in cancer cell proliferation and survival. This document details the inhibitory profile of **AG1024**, its impact on downstream signaling cascades, and provides standardized protocols for its investigation.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that, upon activation by its ligands IGF-1 and IGF-2, initiates a signaling cascade critical for normal physiological processes such as growth and development. However, dysregulation of the IGF-1R signaling pathway is a hallmark of various cancers, promoting tumor growth, metastasis, and resistance to therapy. Consequently, IGF-1R has emerged as a key target for anti-cancer drug development.

AG1024, also known as Tyrphostin AG 1024, is a small molecule inhibitor that has demonstrated significant potential in targeting the IGF-1R. This guide will delve into the core aspects of its mechanism of action, providing a technical resource for researchers in the field.

Chemical and Physical Properties

AG1024 is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.

Property	Value
Chemical Name	2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile
Molecular Formula	C ₁₄ H ₁₃ BrN ₂ O
Molecular Weight	305.17 g/mol
CAS Number	65678-07-1
Solubility	Soluble in DMSO (≥15.25 mg/mL) and Ethanol (≥11.23 mg/mL); insoluble in water.[1]

Mechanism of Action on IGF-1R

AG1024 functions as a reversible and competitive inhibitor of the IGF-1R tyrosine kinase.[2][3] Its primary mechanism involves binding to the ATP-binding site within the kinase domain of the IGF-1R β -subunit. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor, a critical step in its activation. The inhibition of autophosphorylation effectively halts the downstream signaling cascade.[1][4]

Inhibitory Potency and Selectivity

AG1024 exhibits a preferential inhibitory activity towards IGF-1R over the closely related Insulin Receptor (IR), although it does show some cross-reactivity at higher concentrations. This selectivity is a crucial aspect of its potential as a therapeutic agent, as specific targeting of IGF-1R is desirable to minimize off-target effects related to insulin signaling.

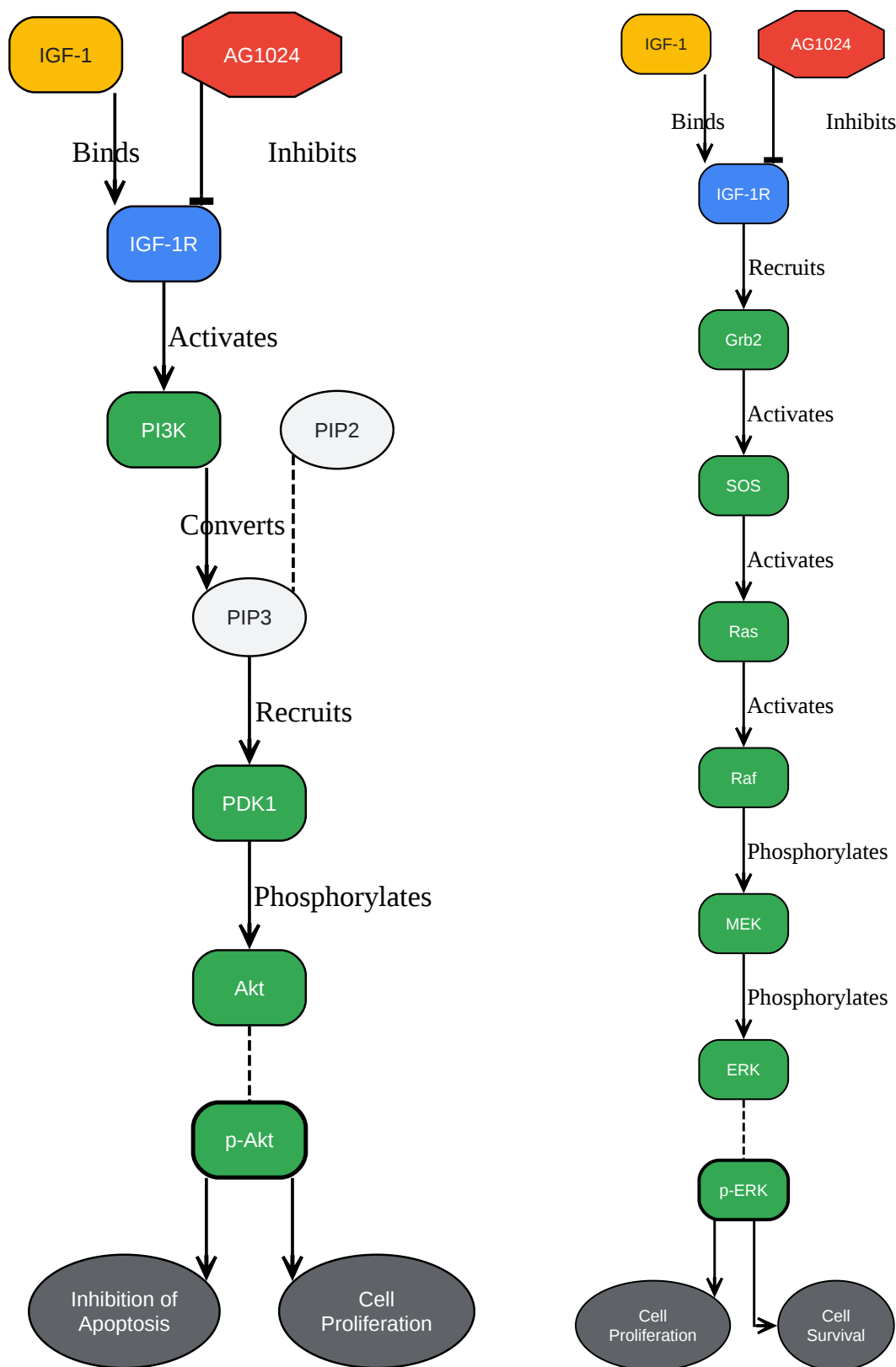
Target	Assay	IC ₅₀	Reference
IGF-1R	Autophosphorylation	7 μ M	
Insulin Receptor (IR)	Autophosphorylation	57 μ M	
IGF-1R	Tyrosine Kinase Activity (exogenous substrate)	18 μ M	
Insulin Receptor (IR)	Tyrosine Kinase Activity (exogenous substrate)	80 μ M	
IGF-1 Stimulated Cell Proliferation (NIH-3T3)	Cell Proliferation	0.4 μ M	
Insulin Stimulated Cell Proliferation (NIH-3T3)	Cell Proliferation	0.1 μ M	

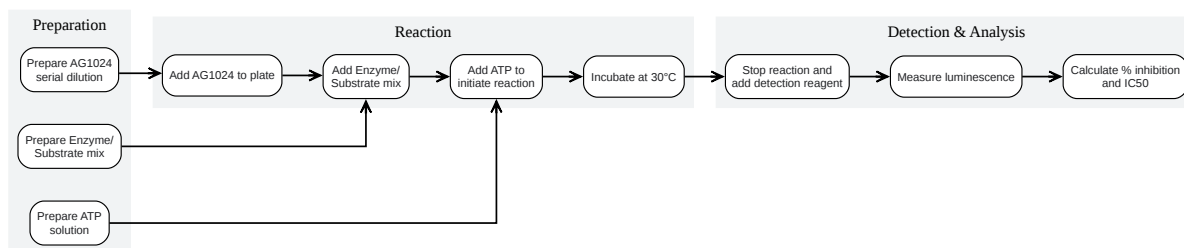
Impact on Downstream Signaling Pathways

By inhibiting IGF-1R autophosphorylation, **AG1024** effectively blocks the activation of major downstream signaling pathways that are crucial for cancer cell growth and survival.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central mediator of IGF-1R's pro-survival effects. Upon IGF-1R activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. **AG1024** treatment has been shown to decrease the phosphorylation of Akt (at Ser473), thereby inhibiting this critical survival pathway.





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